molecular formula C11H14ClN3O2 B14073804 1-(4-Bromo-2-nitrobenzyl)piperazine

1-(4-Bromo-2-nitrobenzyl)piperazine

Cat. No.: B14073804
M. Wt: 255.70 g/mol
InChI Key: FXEACNGOUARUHO-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrobenzyl)piperazine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzyl moiety, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrobenzyl)piperazine typically involves the reaction of 4-bromo-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(4-Bromo-2-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with sodium azide can lead to the formation of 1-(4-azido-2-nitrobenzyl)piperazine.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. This reduction yields 1-(4-amino-2-bromobenzyl)piperazine.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. For instance, the oxidation of the piperazine ring can lead to the formation of N-oxides.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromo-2-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities. Derivatives of piperazine are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrobenzyl)piperazine depends on its specific application and the biological target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets.

For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential enzymes or disrupting the integrity of the bacterial cell membrane. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(4-Bromo-2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Nitrobenzyl)piperazine: This compound lacks the bromine atom, which can affect its reactivity and biological activity.

    1-(4-Bromo-2-fluorobenzyl)piperazine: The presence of a fluorine atom instead of a nitro group can lead to different chemical and biological properties.

    1-(4-Chloro-2-nitrobenzyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

1-[(4-chloro-2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H14ClN3O2/c12-10-2-1-9(11(7-10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2

InChI Key

FXEACNGOUARUHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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